

Chemical and physical properties of Harringtonolide

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Compound of Interest

Compound Name: *Harringtonolide*

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Harringtonolide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, biological activities, and associated experimental protocols for **harringtonolide**.

Harringtonolide is a complex diterpenoid tropone, first isolated from the seeds of *Cephalotaxus harringtonia*, and has garnered significant interest within the scientific community for its potent biological activities, including antiproliferative, antiviral, and anti-inflammatory properties.^[1]^[2] Its unique cage-like structure presents a compelling scaffold for the development of novel therapeutic agents.^[1]

Chemical and Physical Properties

Harringtonolide is characterized by a complex polycyclic skeleton fused to a tropone ring.^[1] It is a diterpenoid, also referred to as hainanolide.^[2]

Property	Value	Source
Molecular Formula	C ₁₉ H ₁₈ O ₄	[3][4]
Molecular Weight	310.34 g/mol	[3][5][4]
IUPAC Name	(11S,12R,13S,19R)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.0 ¹ , ¹¹ .0 ⁴ , ¹⁰ .0 ⁹ , ¹³ .0 ¹² , ¹⁶]nonadeca-4,7,9-triene-6,18-dione	[5]
CAS Number	64761-48-4	[5][4]
Appearance	White to off-white solid	[6]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.	[5][7]

Spectral Data

The structural elucidation of **harringtonolide** and its derivatives is heavily reliant on spectroscopic techniques. The following tables summarize key spectral data.

¹H-NMR (600 MHz, CDCl₃)[2]

δ (ppm)	Multiplicity	J (Hz)	Assignment
7.65	d	7.7	1H
7.28	s	1H	
5.60	d	4.1	1H
5.25	t	5.3	1H
3.88	d	5.6	1H
3.65-3.58	m	2H	
3.08	d	19.3	1H
2.68	d	19.3	1H
2.48	s	3H	
1.21	q	7.6	1H
0.83	d	7.6	3H

^{13}C -NMR (151 MHz, CDCl_3)[2]

δ (ppm)
194.75
172.67
147.35
143.87
141.41
131.60
129.08
127.23
82.94
80.08
78.94
47.56
47.13
42.81
40.14
37.99
18.91
15.29

High-Resolution Mass Spectrometry (HR-MS)[2]

Ion	m/z (calculated)	m/z (found)
[M + Na] ⁺	319.0941	319.0939

Biological Activities and Signaling Pathways

Harringtonolide exhibits a range of biological effects, with its anticancer properties being the most extensively studied.^[1] It demonstrates potent antiproliferative activity against various cancer cell lines.^[2]

In Vitro Cytotoxicity of **Harringtonolide** (HO)^[2]

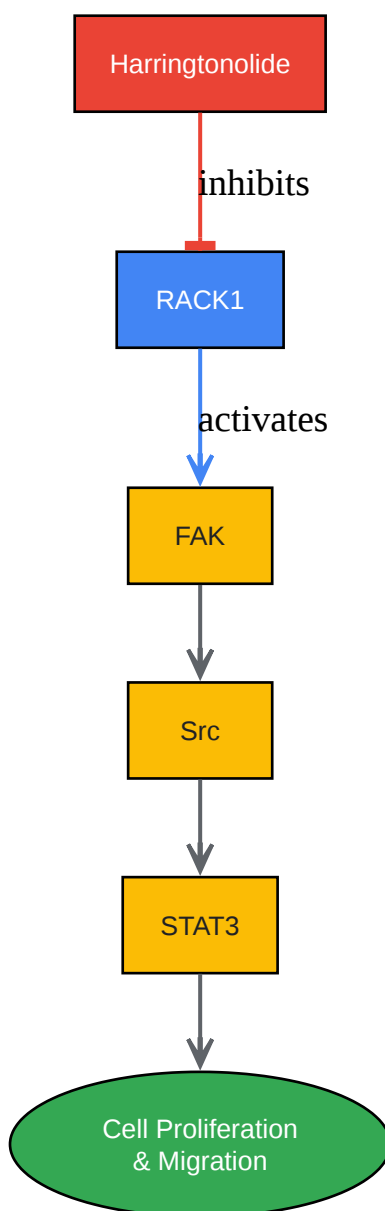
Cell Line	IC ₅₀ (μM)
HCT-116	0.61
A375	1.34
A549	1.67
Huh-7	1.25

A key molecular target of **harringtonolide** has been identified as the Receptor for Activated C Kinase 1 (RACK1), a scaffolding protein involved in numerous signaling pathways.^[1]

Harringtonolide has been shown to be a potent RACK1 inhibitor, with an IC₅₀ of 39.66 μM in A375 cells.^{[3][6]} By directly binding to RACK1, **harringtonolide** can modulate downstream signaling cascades that are critical for cell proliferation and migration.^[1]

FAK/Src/STAT3 Signaling Pathway

One of the primary pathways affected by **harringtonolide** is the FAK/Src/STAT3 signaling cascade.^[1] **Harringtonolide** inhibits the RACK1-mediated activation of this pathway.^[1] Specifically, it has been observed to suppress the phosphorylation of FAK in a dose-dependent manner, which in turn inhibits the downstream proteins Src and STAT3.^[6]

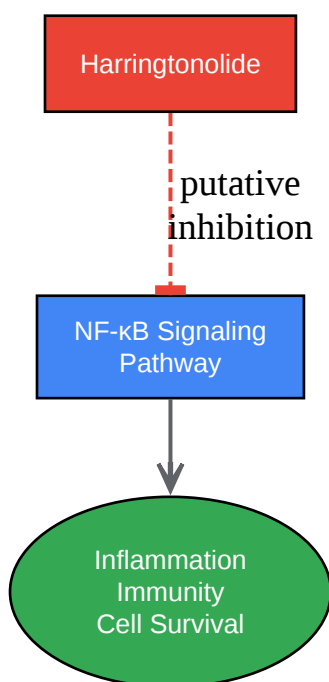


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Caption: **Harringtonolide** inhibits the RACK1-mediated FAK/Src/STAT3 signaling pathway.

Putative Involvement of the NF- κ B Pathway

Some research suggests that cephalotane-type diterpenoids like **harringtonolide** may also influence the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF- κ B pathway is a critical regulator of inflammation, immunity, and cell survival, and its dysregulation is often linked to cancer.[1] The precise mechanism of how **harringtonolide** interacts with this pathway is still under investigation.[1]



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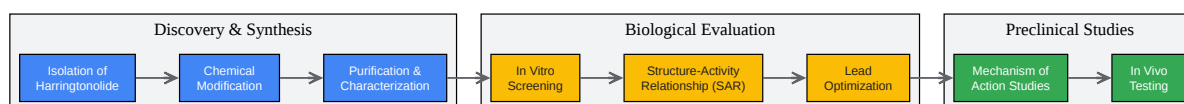
Caption: Putative inhibitory effect of **Harringtonolide** on the NF-κB signaling pathway.

Experimental Protocols

The following section details methodologies for key experiments cited in the literature, providing a framework for the synthesis, purification, and biological evaluation of **harringtonolide** and its derivatives.

General Workflow for Discovery and Development

The journey from a natural product to a potential therapeutic agent involves a systematic workflow. The following diagram illustrates a typical process for the development of **harringtonolide** derivatives as anticancer agents.



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Caption: General workflow for the discovery and development of **Harringtonolide** derivatives.

Synthesis of Harringtonolide Derivatives

The semi-synthesis of **harringtonolide** derivatives is a key strategy for exploring structure-activity relationships (SAR).^[2]

General Procedure for the Synthesis of Compounds 4 and 5:^[2]

- Dissolve **harringtonolide** (155 mg, 0.5 mmol) in CH₂Cl₂ (5 mL).
- Add diisobutylaluminum hydride (DIBAL-H; 1.0 M solution in hexane, 1.3 mL, 1.3 mmol) in 3 portions at -78 °C under a nitrogen atmosphere.
- Stir the mixture at -78 °C for 3 hours.
- Quench the reaction by adding saturated aqueous sodium potassium tartrate.
- Extract the resulting mixture with CH₂Cl₂.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

General Procedure for the Synthesis of 7 α -Br **Harringtonolide** (8):^[8]

- To a stirred solution of **harringtonolide** (620 mg, 2 mmol) in 1,2-dichloroethane (100 mL), add N-Bromosuccinimide (NBS; 427.2 mg, 2.4 mmol) in 3 portions every 6 hours.
- Add azodiisobutyronitrile (AIBN; 10.7 mg, 0.065 mmol).
- Heat the reaction mixture at 80 °C for 18 hours.
- After cooling, evaporate the reaction solution in vacuo.
- Dilute the residue with CH₂Cl₂, wash with H₂O and brine, dry, and concentrate.

- Purify the residue by column chromatography on silica gel using CH₂Cl₂-EtOAc (20:1) to yield the product.

General Procedure for the Synthesis of Compound 9:[2]

- To a solution of compound 8 (10 mg, 0.026 mmol) in MeOH (0.5 mL) at 0 °C, slowly add MeONa (3.5 mg, 0.064 mmol).
- Allow the reaction mixture to warm to room temperature and stir for 3 hours.
- Slowly pour the mixture into 10 mL of water to quench the reaction.
- Extract the solution with CH₂Cl₂ and wash with water and brine.
- Dry the solution over Na₂SO₄, filter, and remove the solvent.
- Purify the crude product by column chromatography on silica gel eluting with hexanes-EtOAc (3:2).

In Vitro Cytotoxicity Assay[2]

The antiproliferative activity of **harringtonolide** and its derivatives can be evaluated against various cancer cell lines.

- Cell Culture: Culture cancer cell lines (e.g., HCT-116, A375, A549, Huh-7) and a normal cell line (e.g., L-02) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., **harringtonolide** and its derivatives) for a specified period (e.g., 72 hours).
- MTT Assay:
 - Add MTT solution to each well and incubate for 4 hours.
 - Remove the supernatant and add DMSO to dissolve the formazan crystals.

- Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
- Data Analysis: Calculate the IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%) using appropriate software. The selectivity index (SI) can be determined by comparing the IC₅₀ value in a cancer cell line to that in a normal cell line.[2]

Conclusion

Harringtonolide stands out as a promising natural product with significant therapeutic potential, particularly in the realm of oncology.[1] Its complex chemical structure and potent biological activities have made it a subject of extensive research.[2] The continued exploration of its mechanism of action and the development of novel derivatives through semi-synthesis are crucial for unlocking its full therapeutic potential.[1][9] This technical guide provides a foundational understanding of the chemical, physical, and biological properties of **harringtonolide** to aid researchers in their future investigations.

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